3,5-Dimethyl-1,2-oxazole-4-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylisoxazole-4-sulfinic acid is a heterocyclic compound that features an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a sulfinic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylisoxazole-4-sulfinic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid, followed by treatment with thionyl chloride. This method yields 3,5-dimethylisoxazole-4-sulfochloride, which can then be hydrolyzed to produce the sulfinic acid derivative .
Industrial Production Methods
Industrial production methods for 3,5-dimethylisoxazole-4-sulfinic acid are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylisoxazole-4-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid.
Reduction: The sulfinic acid group can be reduced to a sulfide.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3,5-Dimethylisoxazole-4-sulfonic acid.
Reduction: 3,5-Dimethylisoxazole-4-sulfide.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethylisoxazole-4-sulfinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as inhibitors of bromodomain-containing proteins, which are targets for cancer therapy
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethylisoxazole-4-sulfinic acid involves its interaction with molecular targets such as bromodomain-containing proteins. The compound acts as an acetyl-lysine mimetic, binding to the bromodomain and inhibiting its function. This inhibition can lead to changes in gene expression and cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the sulfinic acid group but shares the isoxazole core.
3,5-Dimethylisoxazole-4-sulfonic acid: An oxidized form of the sulfinic acid derivative.
3,5-Dimethylisoxazole-4-sulfide: A reduced form of the sulfinic acid derivative.
Uniqueness
3,5-Dimethylisoxazole-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
787513-23-9 |
---|---|
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfinic acid |
InChI |
InChI=1S/C5H7NO3S/c1-3-5(10(7)8)4(2)9-6-3/h1-2H3,(H,7,8) |
InChI Key |
SHNRIAXURNRMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.